4-(4-FLUOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
Description
4-(4-Fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a fluorobenzenesulfonyl group at position 4, a 2-fluorophenyl group at position 2, and a pyrrolidine moiety at position 3. The compound’s synthesis typically involves multi-step reactions, including sulfonylation and cyclization, with yields dependent on substituent compatibility and reaction conditions .
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNNYNBDAYBYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a member of the oxazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a pyrrolidine ring, fluorobenzenesulfonyl groups, and an oxazole moiety, which contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and can influence the binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds containing oxazole rings often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Oxazoles have been reported to possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some oxazole derivatives show promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
- Analgesic Properties : Certain derivatives have demonstrated analgesic effects in animal models.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of COX Enzymes : The compound may inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and alleviation of pain and inflammation.
- Interaction with Receptors : It may also interact with various receptors involved in pain pathways, contributing to its analgesic effects.
Case Study 1: Analgesic Activity
A study evaluated the analgesic activity of oxazole derivatives using the writhing test and hot plate test in mice. The results indicated that compounds similar to this compound exhibited significant reductions in pain responses compared to control groups.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory potential was assessed through edema models. The compound demonstrated a dose-dependent reduction in paw edema, suggesting effective anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s closest analogs differ in substituent patterns or heterocyclic cores. Key examples include:
Key Observations :
- Electron Effects : Fluorine substituents enhance metabolic stability and lipophilicity compared to chloro/bromo analogs, as seen in antimicrobial oxazole derivatives .
- Heterocycle Impact : Thiadiazole derivatives (e.g., from ) exhibit distinct anticancer activity due to sulfur’s polarizability, whereas oxazoles may favor antimicrobial roles .
Crystallographic and Structural Insights
- Isostructurality : Fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5 in –3) exhibit isostructural packing with triclinic symmetry, suggesting similar fluorinated analogs of the target oxazole may adopt comparable crystal arrangements .
- Planarity: The target compound’s planar oxazole core contrasts with the non-planar conformations of thiadiazole derivatives, influencing π-π stacking and solubility .
Tables of Comparative Data
Table 1: Substituent Effects on Bioactivity
| Substituent Position | Electron-Withdrawing Groups (e.g., -F, -SO2) | Electron-Donating Groups (e.g., -CH3, pyrrolidine) | Observed Impact |
|---|---|---|---|
| Position 4 | Enhances metabolic stability | Reduces reactivity with nucleophiles | Improved pharmacokinetics |
| Position 2 | Increases lipophilicity | May sterically hinder binding | Variable bioactivity |
| Position 5 | N/A | Enhances solubility via amine protonation | Improved formulation potential |
Table 2: Crystallographic Parameters of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
